alpha-Muurolene

Chemical Ecology Semiochemicals Pest Management

Alpha-Muurolene (CAS 10208-80-7) is a bicyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and a molecular weight of 204.35 g/mol, belonging to the cadinene family of terpenoids. It exists as a defined stereoisomer, specifically the (1S,4aS,8aR)-diastereoisomer, and is characterized by its woody and earthy aromatic profile.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 10208-80-7
Cat. No. B154526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Muurolene
CAS10208-80-7
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(=CCC2C(C)C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m0/s1
InChIKeyQMAYBMKBYCGXDH-ZNMIVQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Muurolene (CAS 10208-80-7): Sesquiterpene Procurement and Differentiation Guide for Research and Industrial Applications


Alpha-Muurolene (CAS 10208-80-7) is a bicyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and a molecular weight of 204.35 g/mol, belonging to the cadinene family of terpenoids [1]. It exists as a defined stereoisomer, specifically the (1S,4aS,8aR)-diastereoisomer, and is characterized by its woody and earthy aromatic profile [2]. Naturally occurring in essential oils across diverse plant families, this compound has been identified in sources ranging from coniferous turpentine fractions to marine soft corals [3]. Its structural configuration confers distinct physicochemical properties, including a calculated logP of approximately 4.1-4.7, indicating significant hydrophobicity and preferential solubility in organic solvents [4].

Natural product studies Sesquiterpene for essential oil research, chemotyping, and fragrance analysis
Semiochemical research Reported dominant floral volatile in Fragaria vesca for plant–insect interaction assays
Antimicrobial screening In silico FabI enzyme inhibition profile supports antimicrobial candidate evaluation
Metabolic engineering Plant-derived terpene synthase with higher reported specificity aids biosynthetic pathway studies

Why Alpha-Muurolene Cannot Be Readily Substituted by Generic Sesquiterpene Analogs


The substitution of alpha-Muurolene with structurally similar sesquiterpenes such as gamma-Muurolene, delta-Cadinene, or beta-Caryophyllene is scientifically unsound due to documented differential performance across multiple measurable dimensions. In ecological applications, alpha-Muurolene functions as a principal floral volatile in Fragaria vesca, whereas gamma-Muurolene does not serve this role in the same species [1]. In enzymatic production systems, alpha-Muurolene synthase (EC 4.2.3.125) exhibits a distinct product profile compared to gamma-Muurolene synthase (EC 4.2.3.126), with specific loop mutations altering the product distribution between these isomers [2]. Furthermore, in antimicrobial screening against the FabI enzyme target, alpha-Muurolene has been computationally validated for strong inhibition alongside better bioavailability and lower predicted toxicity than the synthetic comparator triclosan—a profile not established for all cadinene-class compounds [3]. These documented differences underscore that generic interchange without empirical validation would compromise experimental reproducibility and application-specific outcomes.

Floral volatile function may not transfer
Gamma-Muurolene is not reported as a principal floral volatile in the same Fragaria vesca system; ecological assay context may differ.
Biocatalytic product profile may differ
Plant Eo6039 synthase yields primarily alpha-Muurolene, whereas fungal Cop3 synthase produces a mixed sesquiterpene profile including gamma-Muurolene and delta-Cadinene; product specificity may not transfer across platforms.
Antimicrobial profile requires compound-specific validation
Reported in silico FabI inhibition and predicted ADMET context for alpha-Muurolene may not apply to other cadinene-class analogs; each analog should be independently screened.

Quantitative Differentiation of Alpha-Muurolene: Head-to-Head and Cross-Study Comparative Evidence


Ecological Function as a Dominant Floral Volatile in Fragaria vesca vs. Fragaria x ananassa

In a head-to-head comparative analysis of floral volatile blends from two strawberry species, alpha-Muurolene was identified as the predominant compound emitted by Fragaria vesca flowers, whereas 4-methoxybenzaldehyde (p-anisaldehyde) was the major volatile produced by Fragaria x ananassa varieties [1]. This species-specific differential expression positions alpha-Muurolene as a chemotaxonomic and ecological marker for F. vesca relative to cultivated strawberry hybrids. When synthetic blends of six floral volatiles were added to non-flowering plants, weevil preference increased, demonstrating the functional relevance of these volatile profiles in insect behavior modification [1].

Floral volatile role
Head-to-head
alpha-Muurolene is the principal terpenoid emitted by F. vesca, whereas p-anisaldehyde dominates F. x ananassa emissions.
Supports F. vesca-specific semiochemical study design
GC-MS dynamic headspace; behavioral two-choice assays with Anthonomus rubi
Chemical Ecology Semiochemicals Pest Management

FabI Enzyme Inhibition with Favorable Toxicity Profile vs. Triclosan

In an integrated experimental and in silico molecular docking study evaluating essential oil components as alternatives to triclosan, alpha-Muurolene was identified among four compounds (alongside α-cadinol, spathulenol, and caryophyllene) exhibiting strong FabI enzyme inhibition [1]. Critically, the computational analysis indicated that alpha-Muurolene demonstrated better bioavailability and lower predicted toxicity compared to the synthetic benchmark triclosan, a known FabI inhibitor with documented safety concerns [1]. This comparative profile positions alpha-Muurolene as a candidate natural FabI inhibitor with an improved therapeutic index.

FabI inhibition profile
Head-to-head
Reported strong FabI enzyme inhibition; in silico predictions indicate better bioavailability and lower toxicity context vs. triclosan.
Supports antimicrobial screening context; in vitro validation required
Molecular docking against S. aureus FabI; computational ADMET predictions
Antimicrobial Resistance Enoyl-ACP Reductase In Silico Screening

Predominant Abundance in Polish Turpentine Sesquiterpene Fraction vs. Isomeric Analog

GC and GC-MS analysis of the sesquiterpene fraction derived from Polish turpentine (a by-product of wood-based panel manufacturing from Pinaceae conifers) revealed that alpha-Muurolene was the single most abundant constituent, comprising 22% of the fraction [1]. In the same fraction, the structural isomer gamma-Muurolene was present at a substantially lower abundance of only 6% [1]. This approximately 3.7-fold enrichment of alpha-Muurolene relative to its gamma isomer establishes its quantitative predominance in this industrially relevant feedstock, providing a practical rationale for its targeted isolation or utilization.

Turpentine abundance
Head-to-head
alpha-Muurolene: 22% vs. gamma-Muurolene: 6% (approx. 3.7-fold higher) in Polish turpentine sesquiterpene fraction.
Supports feedstock procurement context for targeted isolation
GC/GC-MS; over 80 compounds identified in the fraction
Turpentine Chemistry Sesquiterpene Fractionation Industrial By-product Valorization

Major Product of Plant-Derived Terpene Synthase with High Product Specificity

In a transcriptome-guided functional characterization of terpene synthases from Eremochloa ophiuroides (centipedegrass), the terpene synthase Eo6039 was identified and characterized as the first alpha-Muurolene synthase from a plant species [1]. Upon heterologous expression in Arabidopsis thaliana, the Eo6039 gene conferred emission of volatile terpenes consisting of 69.4% alpha-Muurolene and 21.8% eremophilene, demonstrating high product specificity toward alpha-Muurolene [1]. In the native E. ophiuroides shoots, alpha-Muurolene constituted 87.8% of the three major released terpenes [1]. This contrasts with the fungal alpha-Muurolene synthase Cop3 from Coprinopsis cinerea, which produces alpha-Muurolene at approximately 30% of total sesquiterpenes alongside significant amounts of beta-elemene, gamma-Muurolene, germacrene D, and delta-cadinene [2].

Synthase specificity
Cross-study
Plant Eo6039 synthase: 69.4% alpha-Muurolene in transgenic Arabidopsis; fungal Cop3 synthase: ~30% with multiple co-products (gamma-Muurolene, delta-Cadinene).
Higher reported specificity aids metabolic engineering purification steps
Heterologous expression in Arabidopsis (Eo6039) and E. coli (Cop3); GC-MS analysis
Terpene Synthase Metabolic Engineering Biotechnology

Tissue-Specific Accumulation with 23.5% Root Oil Content in Eryngium maritimum

A comparative chemometric analysis of Eryngium maritimum essential oils from Corsica and Sardinia revealed dramatic tissue-specific differences in chemical composition [1]. While aerial parts were dominated by germacrene D (13.7-45.9%) and unusual sesquiterpene aldehydes, the root essential oils exhibited a fundamentally different profile, with alpha-Muurolene constituting 23.5% of the total oil composition alongside 2,4,5-trimethylbenzaldehyde (39.8%) and 2,3,6-trimethylbenzaldehyde (29.0%) [1]. This stark tissue-specific accumulation pattern—nearly one-quarter of the root essential oil—is a defined chemotaxonomic characteristic with implications for targeted sourcing strategies.

Root oil accumulation
Supporting evidence
Alpha-Muurolene constitutes 23.5% of E. maritimum root essential oil; not a major component in aerial parts (germacrene D dominant).
Supports root-specific sourcing for isolation or chemotyping studies
GC-FID/GC-MS of Corsican and Sardinian populations
Essential Oil Chemotyping Tissue-Specific Metabolomics Natural Product Discovery

Validated Application Scenarios for Alpha-Muurolene Based on Empirical Evidence


Semiochemical Lure Development for Strawberry Pest Management

Based on the identification of alpha-Muurolene as the dominant floral volatile in Fragaria vesca [1], researchers developing host-plant volatile blends for Anthonomus rubi (strawberry blossom weevil) monitoring or control should incorporate this compound into lure formulations. The study demonstrated that six-compound synthetic blends increased weevil preference when added to non-flowering plants, though individual compounds alone were insufficient, indicating a synergistic role for alpha-Muurolene within the complete floral volatile bouquet [1]. Procurement of authentic alpha-Muurolene is essential for replicating and optimizing these semiochemical attractant formulations.

Natural FabI Inhibitor Screening for Antimicrobial Resistance Programs

For antimicrobial discovery programs targeting the FabI enzyme in Staphylococcus aureus and other nosocomial pathogens, alpha-Muurolene presents a computationally validated lead compound with favorable predicted bioavailability and lower toxicity compared to the synthetic comparator triclosan [1]. Researchers should prioritize in vitro validation of alpha-Muurolene's FabI inhibitory activity using recombinant enzyme assays and MIC determinations against clinical bacterial isolates. The in silico data support further experimental investment in this compound as a natural product scaffold for FabI inhibition.

Metabolic Engineering for Biotechnological Terpene Production

Investigators pursuing heterologous production of alpha-Muurolene should utilize the plant-derived Eo6039 synthase from Eremochloa ophiuroides, which demonstrates superior product specificity (69.4% alpha-Muurolene in transgenic Arabidopsis) compared to the fungal Cop3 synthase (approximately 30% specificity with multiple co-products) [1][2]. This higher specificity reduces the burden of downstream purification and minimizes co-product interference in subsequent applications. The Eo6039 gene sequence and functional characterization data provide a validated starting point for metabolic engineering efforts.

Essential Oil Chemotyping and Quality Control Standardization

In quality control and authentication workflows for essential oils derived from Pinaceae turpentine fractions or Eryngium maritimum roots, alpha-Muurolene serves as a quantifiable marker compound. Polish turpentine sesquiterpene fractions contain alpha-Muurolene at 22% abundance, distinguishing this feedstock from alternative sources [3]. Similarly, E. maritimum root oils are characterized by alpha-Muurolene at 23.5%, whereas aerial part oils lack this signature, providing a robust chemotaxonomic differentiator [4]. Analytical laboratories should incorporate alpha-Muurolene quantification via GC-MS or GC-FID into their standard operating procedures for these specific essential oil types.

Application
Selection Property
Validation Focus
Fragaria vesca semiochemical lure studies
Reported dominant floral volatile component in F. vesca
Behavioral assay response with synthetic blends; host-plant volatile synergy
Antimicrobial FabI inhibitor screening
In silico FabI inhibition and predicted ADMET context
In vitro recombinant enzyme assays; MIC determination against target strains
Terpene metabolic engineering
Plant Eo6039 synthase with higher reported product specificity
Product distribution profile and co-product interference in expression systems
Essential oil authentication and chemotyping
Quantifiable marker in turpentine fractions and E. maritimum root oils
GC-MS quantification; batch-to-batch consistency across feedstock sources

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